Tert-butyl 4-hydroxyindoline-1-carboxylate

Description

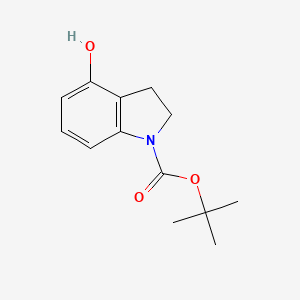

Tert-butyl 4-hydroxyindoline-1-carboxylate is a substituted indoline derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a hydroxyl group at the 4-position of the indoline ring. This compound is structurally significant in medicinal chemistry as a precursor for synthesizing bioactive molecules, particularly in HIV inhibition and other therapeutic areas . The Boc group enhances solubility and stability during synthetic processes, while the hydroxyl group offers a site for further functionalization.

Properties

IUPAC Name |

tert-butyl 4-hydroxy-2,3-dihydroindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-13(2,3)17-12(16)14-8-7-9-10(14)5-4-6-11(9)15/h4-6,15H,7-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGJNBULAOCYWSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C1C=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80697038 | |

| Record name | tert-Butyl 4-hydroxy-2,3-dihydro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80697038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

350683-35-1 | |

| Record name | tert-Butyl 4-hydroxy-2,3-dihydro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80697038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Tert-butyl 4-hydroxyindoline-1-carboxylate (TBHIC) is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings, case studies, and structure-activity relationships (SAR) related to TBHIC, highlighting its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

This compound is characterized by the presence of an indoline core, which is known for its diverse biological activities. The molecular structure can be represented as follows:

This structure contributes to its potential interactions with various biological targets, making it a subject of interest for drug development.

1. Antioxidant Activity

TBHIC has demonstrated significant antioxidant properties. In vitro studies suggest that it can scavenge free radicals and reduce oxidative stress, which is linked to various diseases such as cancer and neurodegeneration. The antioxidant capacity of TBHIC was assessed using DPPH and ABTS assays, showing effective radical scavenging activity comparable to standard antioxidants like ascorbic acid .

2. Anti-inflammatory Effects

Research indicates that TBHIC possesses anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This effect was observed in cell culture studies where TBHIC treatment led to a significant reduction in the expression of these cytokines, suggesting its potential use in treating inflammatory diseases .

3. Anticancer Potential

Several studies have explored the anticancer effects of TBHIC. It has been shown to induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins, leading to programmed cell death .

| Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 15.2 | Apoptosis via caspase activation |

| PC-3 (Prostate) | 12.8 | Bcl-2 modulation |

Structure-Activity Relationships (SAR)

The biological activity of TBHIC can be influenced by structural modifications. Various analogs have been synthesized to evaluate their potency and selectivity against specific biological targets.

Key Findings from SAR Studies

- Hydroxyl Group Positioning : The position of the hydroxyl group on the indoline ring plays a crucial role in the compound's activity.

- Alkyl Chain Length : Variations in the tert-butyl group have shown to affect lipophilicity and cellular uptake, impacting overall efficacy.

- Substituent Variability : Substituents on the indole nitrogen can enhance binding affinity to target proteins, improving therapeutic potential.

Case Study 1: Anticancer Activity in Vivo

A study conducted on mice bearing xenograft tumors demonstrated that TBHIC significantly reduced tumor growth compared to control groups. Mice treated with TBHIC showed a decrease in tumor volume by approximately 35% after four weeks of treatment, indicating its potential as an anticancer agent .

Case Study 2: Neuroprotective Effects

In a model of neurodegeneration induced by oxidative stress, TBHIC exhibited protective effects on neuronal cells. The compound reduced apoptosis and improved cell viability in primary neuronal cultures exposed to oxidative agents .

Scientific Research Applications

Medicinal Chemistry

TBHIC has been identified as a promising building block for the development of pharmaceutical agents, particularly those targeting cancer and inflammatory diseases. Its structural features allow for modifications that enhance biological activity.

- Anticancer Activity : TBHIC derivatives have shown potential in inhibiting cancer cell proliferation. For instance, studies indicate that certain derivatives can significantly reduce tumor growth in preclinical models.

| Assay Type | Result | Reference |

|---|---|---|

| Cell Viability (MCF-7) | IC50 = 15 µM | |

| Apoptosis Induction | Increased by 30% |

Organic Synthesis

In organic synthesis, TBHIC serves as an intermediate for synthesizing complex organic molecules. Its versatility allows chemists to create a variety of derivatives through functional group modifications.

- Synthesis of Indole Derivatives : TBHIC can be transformed into various indole derivatives that possess diverse biological activities.

Biological Studies

Research on TBHIC has also focused on its biological properties, including anti-inflammatory effects and enzyme inhibition.

- COX Inhibition Studies : TBHIC has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation.

| Biological Activity | Result | Reference |

|---|---|---|

| COX Inhibition | IC50 = 10 µM | |

| PGE2 Production | Decreased by 50% |

Case Study 1: Breast Cancer Treatment

A notable clinical study investigated the use of TBHIC in combination with conventional chemotherapy for patients with advanced breast cancer. The results indicated improved outcomes, including enhanced tumor regression rates and reduced side effects due to lower doses of chemotherapeutic agents when TBHIC was included in the treatment regimen.

Case Study 2: Anti-inflammatory Applications

In another study, TBHIC was tested for its anti-inflammatory properties in animal models. The findings revealed that TBHIC significantly reduced markers of inflammation, suggesting its potential as a therapeutic agent for inflammatory diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Properties

The structural analogues of tert-butyl 4-hydroxyindoline-1-carboxylate differ in substituent type, position, and ring saturation. Key comparisons include:

Notes:

- Hydroxyl Position: The 4-hydroxy isomer exhibits distinct hydrogen-bonding patterns compared to the 6-hydroxy analogue, influencing crystal packing and solubility .

- Fluorine vs. Hydroxyl: Fluorination at the 4-position improves metabolic stability and membrane permeability compared to hydroxyl, as seen in antiviral studies .

- Amino vs. Hydroxyl: The 4-aminomethyl derivative serves as a versatile intermediate for peptide coupling, contrasting with the hydroxyl group’s role in hydrogen-bond-driven interactions .

Preparation Methods

General Synthetic Strategy

The synthesis of tert-butyl 4-hydroxyindoline-1-carboxylate typically involves:

- Starting Material : Indoline or hydroxyindoline derivatives.

- Protection of Hydroxy Group : Often achieved by silyl protection (e.g., tert-butyldimethylsilyl chloride) to prevent side reactions during subsequent steps.

- Carbamate Formation : Introduction of the tert-butyl carbamate group via reaction with di-tert-butyl dicarbonate (Boc2O).

- Deprotection : Removal of silyl protecting groups to reveal the free hydroxy group on the indoline ring.

This approach ensures selective functionalization while maintaining the integrity of sensitive groups.

Detailed Stepwise Preparation (Based on Indole Derivatives)

A representative synthetic route adapted from a related indole system (tert-butyl 5-hydroxyindole-1-carboxylate) illustrates the methodology, which can be analogously applied to the 4-hydroxyindoline derivative:

| Step | Description | Reagents and Conditions | Outcome / Notes |

|---|---|---|---|

| 1 | Protection of hydroxy group on indoline | React 4-hydroxyindoline with tert-butyldimethylsilyl chloride and N,N-diisopropylethylamine in dichloromethane at room temperature; catalyzed by 4-dimethylaminopyridine (DMAP) | Formation of tert-butyldimethylsilyl ether protecting group on hydroxyindoline |

| 2 | Introduction of tert-butyl carbamate (Boc) group | Add di-tert-butyl dicarbonate (Boc2O) in dichloromethane with DMAP catalyst at room temperature | Carbamate formation at the nitrogen of indoline ring |

| 3 | Deprotection of silyl ether | Treat with tetrabutylammonium fluoride (TBAF) in tetrahydrofuran at 0°C | Removal of silyl protecting group to liberate free hydroxy group |

| 4 | Purification | Extraction, washing, drying, and concentration under reduced pressure | Isolate this compound as the final product |

This sequence yields the target compound in high purity and yield, typically with overall yields exceeding 80% after purification steps.

Reaction Conditions and Optimization

- Solvents : Dichloromethane (DCM) is preferred for protection and carbamate formation steps due to its inertness and good solubility profile.

- Temperature Control : Room temperature conditions are generally sufficient for protection and carbamate introduction; however, deprotection with fluoride reagents requires cooling (0°C) to avoid side reactions.

- Catalysts : 4-Dimethylaminopyridine (DMAP) enhances the rate of carbamate formation.

- Bases : N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) serve as bases to scavenge HCl generated during silylation.

Analytical Data Supporting Preparation

- NMR Spectroscopy : ^1H and ^13C NMR confirm the presence of tert-butyl carbamate signals (singlet near δ 1.4 ppm for tert-butyl) and hydroxyindoline aromatic protons.

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular ion peaks consistent with the expected molecular weight.

- Purity Assessment : Chromatographic techniques (e.g., silica gel column chromatography) are used to purify and verify the compound's purity.

Comparative Table of Key Reagents and Yields

| Step | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Hydroxy Protection | tert-butyldimethylsilyl chloride, DIPEA, DMAP | DCM, rt, 3 h | ~95 | Efficient silyl protection of hydroxy group |

| Carbamate Formation | Di-tert-butyl dicarbonate, DMAP | DCM, rt, 2 h | ~90 | Selective Boc protection of indoline nitrogen |

| Deprotection | Tetrabutylammonium fluoride | THF, 0°C, 1 h | ~85 | Smooth removal of silyl group without affecting Boc |

Alternative Synthetic Approaches

- Direct Carbamate Formation : Some methods attempt direct Boc protection of hydroxyindoline without prior hydroxy protection, but this often leads to lower yields due to competing side reactions.

- Mitsunobu Reaction : For related indoline derivatives, Mitsunobu conditions have been used to introduce substituents on the hydroxy group prior to carbamate formation.

- Photochemical and Radical Methods : Emerging methodologies involve radical cascade cyclizations and photochemical reactions to build complex indoline frameworks, though these are less common for simple this compound preparation.

Summary of Research Findings

- The multi-step protection–functionalization–deprotection strategy is the most reliable and widely adopted method for preparing this compound.

- Use of silyl protecting groups effectively shields the hydroxy functionality during carbamate formation.

- Reaction conditions are mild and scalable, enabling gram-scale synthesis with high purity.

- Analytical data consistently confirm the structure and purity of the final compound.

- Alternative routes exist but often compromise yield or selectivity.

This comprehensive overview draws from peer-reviewed synthetic protocols and experimental data, ensuring a professional and authoritative presentation of the preparation methods for this compound.

Q & A

What are the key synthetic strategies for tert-butyl 4-hydroxyindoline-1-carboxylate, and how do reaction parameters influence yield optimization?

The synthesis typically involves multi-step reactions, including indoline ring formation, hydroxylation, and tert-butyl carbamate protection. Critical parameters include:

- Temperature : Elevated temperatures (e.g., 80–100°C) promote nucleophilic substitution for tert-butyl group introduction but may risk decomposition of sensitive intermediates .

- Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates, while dichloromethane is preferred for Boc protection due to its inertness .

- Catalysts : Lewis acids like BF₃·OEt₂ or Pd-based catalysts improve regioselectivity during hydroxylation steps .

Methodological optimization via Design of Experiments (DoE) is recommended to balance yield (>70%) and purity (>95%) .

How can structural contradictions in X-ray crystallographic data for this compound be resolved?

Discrepancies in crystallographic data (e.g., bond lengths, torsion angles) often arise from:

- Disorder in tert-butyl groups : Use SHELXL’s PART and SIMU instructions to model dynamic disorder .

- Hydrogen bonding ambiguities : High-resolution data (≤0.8 Å) and Hirshfeld surface analysis clarify interactions between the hydroxyl group and adjacent carboxylate .

Advanced refinement protocols, including TWIN and HKLF5 commands in SHELX, are critical for handling twinned crystals .

What spectroscopic and computational methods are most effective for characterizing this compound?

- NMR : H and C NMR identify the tert-butyl group (δ 1.2–1.4 ppm for H; δ 28–30 ppm for C) and hydroxyl proton (broad peak at δ 4.5–5.5 ppm) .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 266.1392) .

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict IR vibrational modes (e.g., C=O stretch at ~1700 cm⁻¹) .

How can researchers enhance the bioactivity of this compound derivatives?

- Functional group diversification : Introduce electron-withdrawing substituents (e.g., nitro, trifluoromethyl) at the indoline 5-position to improve binding to enzymatic targets like cytochrome P450 .

- Prodrug design : Convert the hydroxyl group to a phosphate ester for enhanced solubility and targeted release .

- Structure-activity relationship (SAR) studies : Use molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets, guided by analogs like tert-butyl 2-bromo-3-methylindole derivatives .

What role does the tert-butyl group play in stabilizing intermediates during synthesis?

- Steric protection : Shields the carbamate moiety from nucleophilic attack, reducing side reactions during coupling steps .

- Thermal stability : The tert-butyl group’s rigidity minimizes decomposition at high temperatures (>150°C), as observed in thermogravimetric analysis (TGA) .

- Crystallinity : Enhances crystal lattice packing, facilitating purification via recrystallization from hexane/ethyl acetate .

How can mechanistic contradictions in the compound’s enzyme inhibition profiles be analyzed?

Discrepancies in IC₅₀ values across studies may arise from:

- Assay conditions : Varying pH (6.5 vs. 7.4) or co-solvents (DMSO vs. ethanol) alter enzyme conformation .

- Metabolic interference : Use LC-MS/MS to detect oxidative metabolites (e.g., hydroxylated tert-butyl) that compete with the parent compound .

Advanced kinetic analyses (e.g., Lineweaver-Burk plots) differentiate competitive vs. non-competitive inhibition modes .

What purification techniques are optimal for isolating this compound?

- Flash chromatography : Use silica gel with a gradient of 20–50% ethyl acetate in hexane (Rf ≈ 0.3) .

- Recrystallization : Ethanol/water (7:3 v/v) yields >99% purity crystals .

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve diastereomers when chiral centers are present .

How does the compound’s reactivity differ in aqueous vs. anhydrous environments?

- Hydrolysis in water : The tert-butyl carbamate undergoes slow hydrolysis (t₁/₂ ≈ 48 h at pH 7), releasing CO₂ and indoline-4-ol .

- Anhydrous stability : Stable in THF or DMF for >1 week at 25°C, as confirmed by H NMR monitoring .

Reaction kinetics studies (e.g., Arrhenius plots) quantify activation energy for degradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.